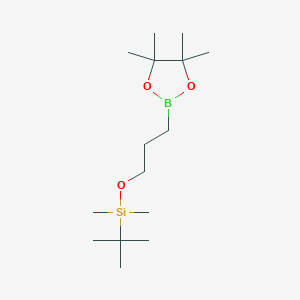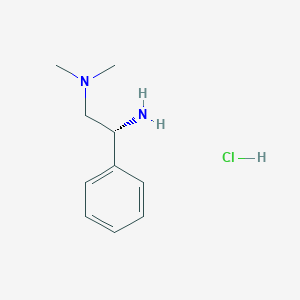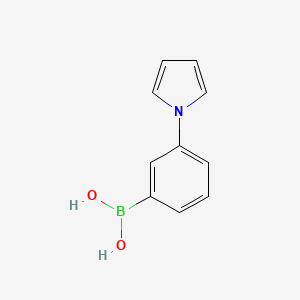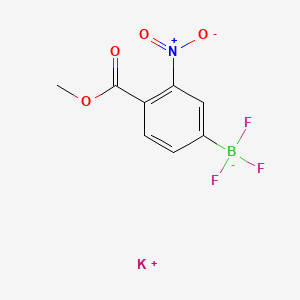
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. This compound is particularly notable for its application in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate typically involves the reaction of 4-(methoxycarbonyl)-3-nitrophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is usually isolated by filtration and recrystallization to obtain a crystalline solid with a high degree of purity .
化学反応の分析
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under mild conditions, often requiring a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce amino derivatives. Substitution reactions often result in the formation of various substituted phenylborates .
科学的研究の応用
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a methyl group instead of a methoxycarbonyl group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a methoxycarbonyl group.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is unique due to its combination of a trifluoroborate group with a methoxycarbonyl and nitro substituent. This unique structure imparts distinct reactivity patterns, making it particularly useful in specific organic transformations that other similar compounds may not efficiently undergo .
特性
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-3-nitrophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3NO4.K/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSOWPGFPDYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
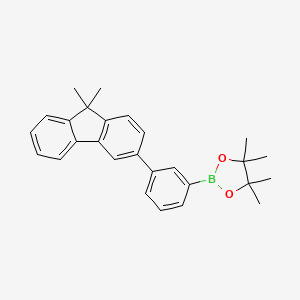
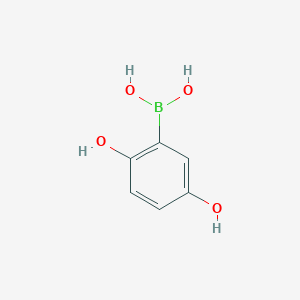
![2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8263472.png)
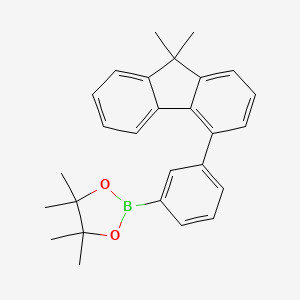
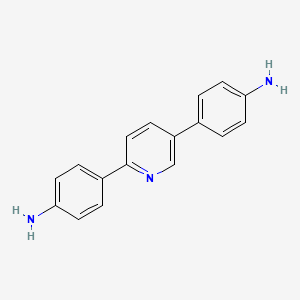
![Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B8263501.png)
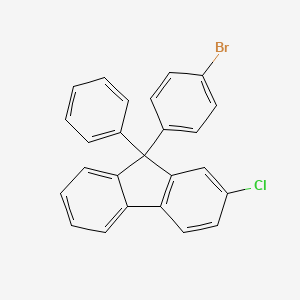
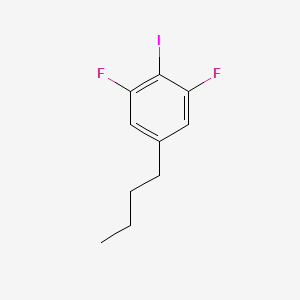
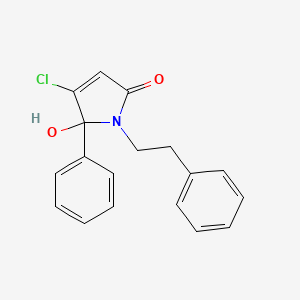
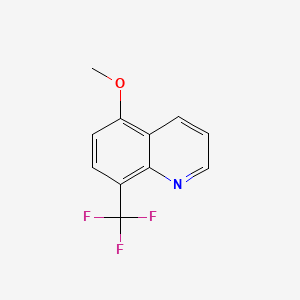
![4-Bromobenzo[c]isothiazol-3-amine](/img/structure/B8263543.png)
